(Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine
Description
(Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine (C₁₂H₁₈ClN, molecular weight: 211.73 g/mol) is a secondary amine featuring a butan-2-yl group attached to a 1-(2-chlorophenyl)ethyl backbone . The 2-chlorophenyl substituent introduces aromaticity and electron-withdrawing properties, while the butan-2-yl group contributes aliphatic flexibility. This compound is listed in supplier catalogs but lacks extensive experimental data in the provided evidence.
Properties
Molecular Formula |
C12H18ClN |
|---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
N-[1-(2-chlorophenyl)ethyl]butan-2-amine |
InChI |
InChI=1S/C12H18ClN/c1-4-9(2)14-10(3)11-7-5-6-8-12(11)13/h5-10,14H,4H2,1-3H3 |
InChI Key |
NLUOLCYBUFDXHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(C)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine typically involves the reaction of 2-chlorophenylacetonitrile with butan-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
(Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies on its molecular targets and pathways are still ongoing, but preliminary research suggests involvement in neurotransmitter regulation and anti-inflammatory pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and properties of (Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine with related compounds:
Key Observations:
- Lipophilicity : The benzyl analog (C₁₅H₁₆ClN) is more lipophilic than the butan-2-yl derivative due to its aromatic substituent, which may enhance membrane permeability .
- Polarity: The hydroxylated analog (C₁₂H₁₈ClNO) exhibits greater polarity, likely improving aqueous solubility compared to the parent compound .
Biological Activity
(Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine is a compound belonging to the class of substituted amines, which has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a butan-2-yl group attached to a 1-(2-chlorophenyl)ethylamine moiety. The presence of the chlorophenyl group suggests potential interactions with various biological receptors, which may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H16ClN |
| Molecular Weight | 221.72 g/mol |
| Structural Formula | Structure |
The mechanism of action of (Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine is believed to involve its interaction with specific receptors and enzymes. Preliminary studies indicate that it may modulate neurotransmitter systems, particularly those related to dopamine and serotonin pathways, which are crucial in mood regulation and various neuropsychiatric disorders.
Biological Activities
Research has identified several biological activities associated with this compound:
- Antidepressant Effects : Similar compounds have shown potential antidepressant properties by enhancing serotonergic and dopaminergic signaling .
- Antimicrobial Activity : Some derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
- Neuroprotective Properties : Studies have indicated that related compounds may protect neuronal cells from oxidative stress, thereby offering therapeutic avenues for neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted by Aggarwal et al. (2011) synthesized derivatives similar to (Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine and tested their efficacy against various bacterial strains. Compounds with chlorophenyl substitutions showed MIC values as low as 16 µg/mL against Pseudomonas aeruginosa and Staphylococcus aureus, indicating strong antibacterial properties .
- Neuropharmacological Study : In a neuropharmacological assessment, compounds related to (Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine were evaluated for their effects on serotonin release in rat models. Results indicated that these compounds could significantly enhance serotonin levels, supporting their potential use in treating depression .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of (Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine:
- Binding Affinity : The compound exhibits a high binding affinity for serotonin receptors, which may explain its antidepressant effects. This was demonstrated through radiolabeled binding assays.
- In Vivo Efficacy : Animal models treated with (Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine showed improved behavioral outcomes in depression-like tests, suggesting its potential as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
